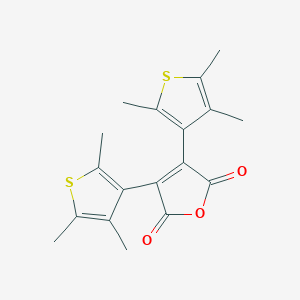

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride

描述

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride is a photochromic compound known for its ability to undergo reversible changes in molecular structure upon exposure to light. This compound is part of the diarylethene family, which is characterized by its high thermal stability and significant photochromic properties .

准备方法

The synthesis of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride typically involves the reaction of 2,4,5-trimethyl-3-thienyl with maleic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization to achieve a high purity level .

Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity, often involving the use of advanced purification techniques such as column chromatography .

化学反应分析

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo substitution reactions where one of the thienyl groups is replaced by another functional group under specific conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride has several scientific research applications:

Chemistry: It is used as a photochromic dye in the study of light-induced molecular changes.

Biology: The compound’s photochromic properties make it useful in biological imaging and as a molecular switch in various biological systems.

Medicine: Research is ongoing into its potential use in drug delivery systems where light can trigger the release of therapeutic agents.

Industry: It is used in the development of optical data storage devices and other photonic materials.

作用机制

The mechanism of action of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride involves photo-induced cyclization and ring-opening reactions. Upon exposure to light, the compound undergoes a reversible change in its molecular structure, switching between an open-ring and a closed-ring form. This change is facilitated by the absorption of photons, which provide the necessary energy for the molecular transformation .

相似化合物的比较

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride is unique among diarylethene derivatives due to its high thermal stability and significant photochromic properties. Similar compounds include:

- 1,2-Bis(2,4,5-trimethyl-3-thienyl)ethene

- 1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

These compounds share similar photochromic properties but differ in their thermal stability and the specific conditions required for their photo-induced reactions .

生物活性

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride (CAS No. 112440-47-8) is a compound of significant interest due to its unique structural properties and potential biological activities. This compound belongs to the class of maleic anhydrides and has been studied for its applications in organic synthesis and material science. However, its biological activity is also noteworthy, particularly in the fields of photochemistry and medicinal chemistry.

The molecular formula of this compound is C18H18O3S2, with a molecular weight of 346.46 g/mol. It appears as a light yellow to green crystalline powder with a melting point ranging from 167°C to 170°C . The compound's structure features two thienyl groups attached to a maleic anhydride moiety, which contributes to its reactivity and biological interactions.

Research indicates that this compound exhibits notable photochemical properties. It undergoes electrocyclization upon photoexcitation, which is facilitated by changes in aromaticity during the reaction process. This mechanism has implications for its use as a photoresponsive material in various applications .

Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity associated with maleic anhydrides. The cytotoxic effects are often cell-type dependent and can be influenced by the compound's concentration and exposure time. Preliminary data suggest that this compound may exhibit selective cytotoxicity against certain cancer cell lines, warranting further investigation into its therapeutic potential .

Study on Photocyclization

A computational investigation highlighted the photocyclization reaction of this compound. The study reported a quantum yield of 0.08 for the cyclization process leading to a thermally stable dihydro form. This finding emphasizes the compound's utility in photochemical applications and potential for developing light-responsive materials .

Antioxidant Potential Assessment

In a comparative study assessing various maleic anhydrides' antioxidant capacities, this compound was included among tested compounds. Results indicated that while it demonstrated some antioxidant activity, further research is needed to quantify its efficacy relative to established antioxidants .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

3,4-bis(2,4,5-trimethylthiophen-3-yl)furan-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3S2/c1-7-9(3)22-11(5)13(7)15-16(18(20)21-17(15)19)14-8(2)10(4)23-12(14)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYDHJQJXVIYHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C2=C(C(=O)OC2=O)C3=C(SC(=C3C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464218 | |

| Record name | 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112440-47-8 | |

| Record name | 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride (MTMA) unique in terms of its photochromic behavior?

A: Unlike many photochromic compounds, MTMA exhibits thermally irreversible photochromism. [] This means that once the compound undergoes photocyclization upon UV irradiation, it doesn't revert back to its open-ring form spontaneously even with heat. This property is attributed to the specific energy landscape of its ground and excited states. []

Q2: How does the structure of MTMA influence its photochromic properties?

A: Theoretical investigations using semi-empirical molecular orbital methods reveal that MTMA exists in different conformations. [] The open-ring form has both parallel and anti-parallel conformations, but only the anti-parallel conformation is responsible for the photochromic cyclization. [] This highlights the importance of conformational restrictions in determining the photochemical behavior of MTMA.

Q3: Does the surrounding environment impact the photochromic efficiency of MTMA?

A: Yes, the efficiency of MTMA's photochromic reaction is significantly influenced by its environment. For instance, while MTMA exhibits high photochromic efficiency in solution, its crystalline form shows no photochromism. [] Interestingly, when incorporated into a polymer matrix, the efficiency becomes dependent on the glass transition temperature (Tg) and polarity of the polymer. [] This sensitivity to the surrounding environment suggests potential applications in stimuli-responsive materials.

Q4: Are there any strategies to enhance the photochromic properties of MTMA?

A: Yes, incorporating MTMA as a ligand with transition metals can significantly impact its photochromic behavior. Research shows that complexing MTMA with Zinc (Zn2+) or Ruthenium (Ru2+) ions leads to improved photochromic properties in solution compared to the free ligand or its complex with Cobalt (Co2+). [] This suggests that careful selection of metal ions can be used to fine-tune the photochromic response of MTMA-based systems.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。